molecular formula C13H10FNO3 B578579 6-(4-Fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261977-99-4

6-(4-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B578579
CAS No.: 1261977-99-4
M. Wt: 247.225
InChI Key: IWZVHUTZMULWDQ-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.23 g/mol It is characterized by the presence of a picolinic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-3-methoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-fluoro-3-methoxyaniline in the presence of a condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting product can be purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-Fluoro-3-methoxyphenyl)picolinic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluoro-3-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern on the picolinic acid moiety. The presence of both fluorine and methoxy groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which may not be observed in similar compounds.

Properties

IUPAC Name

6-(4-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-7-8(5-6-9(12)14)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVHUTZMULWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687569
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-99-4
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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